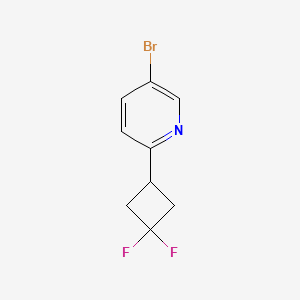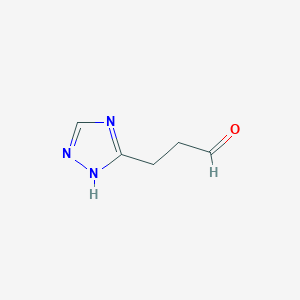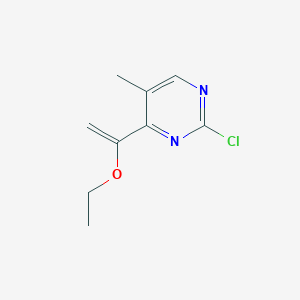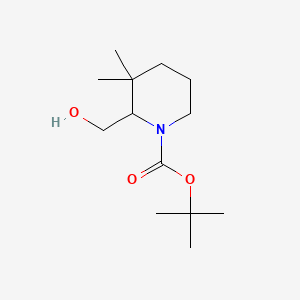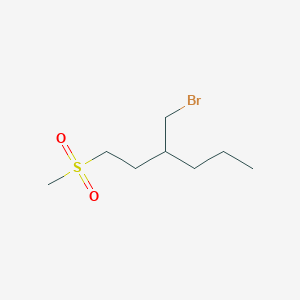
methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure It features a hydroxyl group and a carboxylate ester group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1S,2S)-2-hydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of methyl (1S,2S)-2-oxocyclohexane-1-carboxylate.
Reduction: Formation of methyl (1S,2S)-2-hydroxycyclohexane-1-methanol.
Substitution: Formation of methyl (1S,2S)-2-chlorocyclohexane-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Methyl (1S,2S)-2-oxocyclohexane-1-carboxylate: An oxidized derivative.
Methyl (1S,2S)-2-chlorocyclohexane-1-carboxylate: A substituted derivative.
Uniqueness
Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its hydroxyl and ester groups provide versatile sites for chemical modifications, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
Clave InChI |
IAJQZEQYGUQTQS-BQBZGAKWSA-N |
SMILES isomérico |
COC(=O)[C@H]1CCCC[C@@H]1O |
SMILES canónico |
COC(=O)C1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15314665.png)
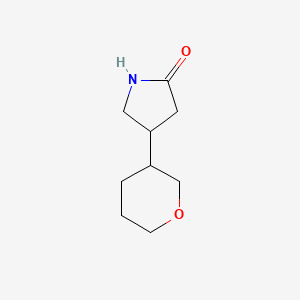
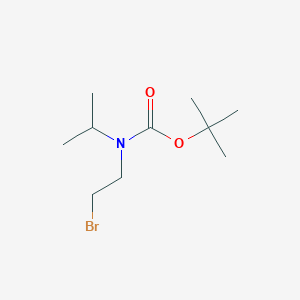
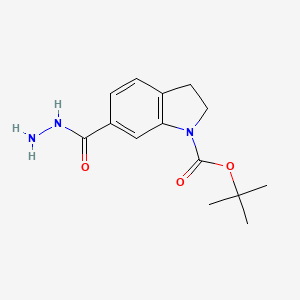
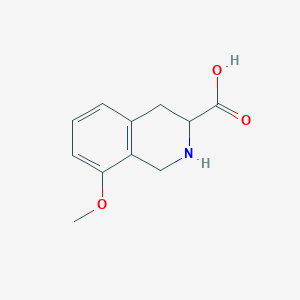

![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B15314722.png)
